Ethyl 2-(1-aminocyclobutyl)acetate
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Overview
Description
Ethyl 2-(1-aminocyclobutyl)acetate is a chemical compound with the CAS Number: 1199780-20-5 and a molecular weight of 157.21 . It is stored at a temperature of 4°C and protected from light . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6,9H2,1H3 . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 204.4±13.0 C at 760 mmHg . It is a liquid at room temperature . The compound is stored at a temperature of 4°C and protected from light .Scientific Research Applications
Ethylene Biosynthesis and Plant Physiology
Ethyl 2-(1-aminocyclobutyl)acetate is related to compounds involved in the ethylene biosynthesis pathway, a critical process in plant physiology. Research has identified metabolites like 1-(malonylamino)cyclopropane-1-carboxylic acid as major conjugates of ethylene precursors in higher plants, highlighting the compound's role in plant growth, stress response, and fruit ripening processes (Hoffman, Yang, & McKeon, 1982). The synthesis and degradation of these precursors are closely linked to plant responses to environmental stresses, including drought and salt stress, where beneficial rhizobacteria producing ACC deaminase can mitigate these stresses, enhancing plant growth and biomass characteristics (Tiwari, Duraivadivel, Sharma, & H.P., 2018).
Chemical Synthesis and Organic Chemistry
In organic chemistry, this compound and related compounds serve as precursors or intermediates in synthesizing diverse molecules. For example, studies on the synthesis of thiazole derivatives and their evaluation for antiamoebic activity and cytotoxicity demonstrate the compound's role in developing potential therapeutic agents. These synthesized compounds showed promising in vitro activities against Acanthamoeba polyphaga, suggesting their utility in designing new amoebicidal agents (Shirai, Endo, Maseda, & Omasa, 2013).
Pharmacology and Therapeutics
This compound is also involved in research exploring its pharmacological applications. For instance, derivatives of 1-aminocyclopropane-1-carboxylic acid, closely related to this compound, have been studied for their potential in treating neuropathologies through their action on N-methyl-D-aspartate (NMDA) receptor complexes, indicating a possible therapeutic application in neurological disorders (Skolnick, Marvizón, Jackson, Monn, Rice, & Lewin, 1989).
Antimicrobial and Antioxidant Properties
The synthesis and biological evaluation of novel compounds derived from this compound and its analogs have revealed antimicrobial and antioxidant properties. Research involving the synthesis of new coumarin derivatives from 4-methylumbelliferone, for example, demonstrated significant antimicrobial activities, underlining the potential of these compounds in developing new therapeutic agents with antimicrobial efficacy (Medimagh-Saidana, Romdhane, Daami‐Remadi, Jabnoun-Khiareddine, Touboul, Jannet, & Hamza, 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(1-aminocyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXGTVXRSBOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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